2-[(2-methylphenyl)methyl]guanidine
CAS No.: 46053-91-2
Cat. No.: VC18329880
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46053-91-2 |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 2-[(2-methylphenyl)methyl]guanidine |
| Standard InChI | InChI=1S/C9H13N3/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) |
| Standard InChI Key | LGGPGRCUXWQIDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CN=C(N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[(2-methylphenyl)methyl]guanidine, reflects its substitution pattern: a guanidine group (-NH-C(=NH)-NH2) is bonded to a methylene bridge (-CH2-) attached to the 2-methylphenyl ring. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H13N3 | |
| Molecular Weight | 163.22 g/mol | |
| SMILES | CC1=CC=CC=C1CN=C(N)N | |
| InChIKey | BTXLOLWYSOFVMO-UHFFFAOYSA-N | |
| XLogP3 (LogP) | 0.7 (predicted) |
The SMILES string (CC1=CC=CC=C1CN=C(N)N) highlights the ortho-methyl substitution on the benzene ring and the guanidine moiety’s connectivity . The InChIKey serves as a unique identifier for databases and spectral matching .
Stereochemical Considerations
Computational analyses indicate no defined stereocenters, suggesting the compound exists as a single stereoisomer under standard conditions . The rotatable bond count (3) and topological polar surface area (73.6 Ų) further describe its conformational flexibility and potential for hydrogen bonding .
Synthesis and Reactivity
Synthetic Pathways
While explicit synthetic protocols for 2-[(2-methylphenyl)methyl]guanidine are scarce, analogous guanidine derivatives are typically synthesized via:
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Nucleophilic substitution: Reacting 2-methylbenzyl halides with guanidine under basic conditions.
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Reductive amination: Coupling 2-methylbenzaldehyde with guanidine derivatives in the presence of reducing agents .
Table 2: Computed Reactivity Indicators
The hydrogen bond donor/acceptor counts suggest moderate solubility in polar solvents, while the rotatable bonds imply flexibility in binding to biological targets .
Physicochemical Properties
Thermodynamic and Spectral Data
Experimental data for this compound is limited, but computational models provide insights:
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 318.8°C (at 760 mmHg) | Estimated |
| Density | 1.11 g/cm³ | Estimated |
| LogP (XLogP3) | 0.7 | PubChem |
| Polar Surface Area | 73.6 Ų | PubChem |
The LogP value (0.7) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area correlates with potential blood-brain barrier penetration .
Biological and Industrial Applications
Materials Science
The compound’s aromatic and guanidine groups may contribute to:
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